molecular formula C19H24N4O3 B2821319 1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 853607-86-0

1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2821319
CAS RN: 853607-86-0
M. Wt: 356.426
InChI Key: SMUVXESYXJECNU-UHFFFAOYSA-N
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Description

The compound “1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule that contains several functional groups and rings, including a morpholine ring, a phenyl ring, and a pyrrolo[3,4-d]pyrimidine ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine and phenyl rings would add complexity to the structure. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom, while the phenyl ring is a six-membered carbon ring with alternating double and single bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the morpholine ring might undergo reactions involving the nitrogen or oxygen atoms, while the phenyl ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar morpholine ring might increase its solubility in water .

Scientific Research Applications

Synthesis and Characterization

A study by Udayakumar et al. (2017) focuses on the synthesis and characterization of new compounds related to dihydropyrimidine-2,4(1H,3H)-dione moieties, derived from a precursor similar in structure to the compound . The multi-step synthesis approach used acid-amine coupling under mild conditions to form corresponding dihydropyrimidine derivatives, which were then evaluated for their cytotoxic effects against the A431 cancer cell line. This research highlights the potential of these compounds in medicinal chemistry, particularly in developing anticancer agents (Udayakumar, Gowsika, & Pandurangan, 2017).

Anticonvulsant Properties

Rybka et al. (2017) described the synthesis of a series of 1,3-substituted pyrrolidine-2,5-dione as potential anticonvulsant agents. These compounds, including one closely related to the queried chemical structure, showed promising results in various seizure models in mice, pointing towards their potential as new therapeutic agents for epilepsy. The study provided insights into the mechanism of action, which is related to the blocking of neuronal voltage-sensitive sodium and L-type calcium channels (Rybka, Obniska, Rapacz, Filipek, & Żmudzki, 2017).

Photophysical Properties and pH-Sensing Application

Yan et al. (2017) investigated the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, offering a foundation for understanding the photophysical characteristics of similar compounds. The study highlighted the potential of these compounds as solid-state fluorescence emitters and colorimetric pH sensors, showcasing their utility in materials science and sensor development (Yan, Meng, Li, Ge, & Lu, 2017).

Supramolecular Assemblies

Fonari et al. (2004) explored the dihydropyrimidine-2,4-(1H,3H)-dione functionality as a module for creating novel crown-containing hydrogen-bonded supramolecular assemblies. This work sheds light on the structural versatility and potential applications of such compounds in the development of supramolecular materials, highlighting the significant role of hydrogen bonding in constructing complex architectures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-21-15-13-23(8-7-22-9-11-26-12-10-22)18(24)16(15)17(20-19(21)25)14-5-3-2-4-6-14/h2-6,17H,7-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUVXESYXJECNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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